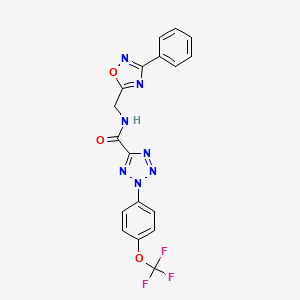

N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Descripción

Propiedades

IUPAC Name |

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3N7O3/c19-18(20,21)30-13-8-6-12(7-9-13)28-25-16(24-27-28)17(29)22-10-14-23-15(26-31-14)11-4-2-1-3-5-11/h1-9H,10H2,(H,22,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDONVRMVBSICW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings regarding the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 396.33 g/mol |

| CAS Number | [Specific CAS number not provided] |

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and tetrazole rings exhibit significant antimicrobial properties. The oxadiazole moiety has been associated with various biological activities due to its ability to interact with microbial enzymes and cellular structures.

-

Mechanism of Action :

- The oxadiazole ring enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

- The tetrazole group has shown potential in inhibiting key metabolic pathways in bacteria.

- Case Study :

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Research has indicated that derivatives of oxadiazoles and tetrazoles can inhibit cancer cell proliferation through various mechanisms.

-

Mechanism of Action :

- The compound may induce apoptosis in cancer cells by disrupting DNA synthesis and inhibiting key enzymes involved in cell division.

- It has been suggested that the trifluoromethoxy group enhances the compound’s interaction with cancer cell membranes, promoting selective toxicity towards malignant cells.

- Case Study :

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including:

- Formation of the oxadiazole ring.

- Coupling with the tetrazole moiety.

- Final modifications to introduce the trifluoromethoxy group.

Biological Assays

Biological assays conducted include:

- Disc diffusion method for antimicrobial testing.

- MTT assay for assessing cytotoxicity against cancer cell lines.

These assays confirm the biological activity and provide insights into the mechanism of action.

Comparación Con Compuestos Similares

Substituent Variations on the Tetrazole Ring

Key analogues include:

Key Findings :

- The trifluoromethoxy group in the target compound balances electron-withdrawing properties and moderate lipophilicity, whereas trifluoromethyl analogues (e.g., CAS 1396714-93-4) exhibit higher metabolic stability but lower aqueous solubility .

- Steric bulk, as seen in CAS 1396676-22-4, may impede interactions with flat binding pockets common in enzyme targets .

Analogues with 1,2,4-Oxadiazole Moieties

Role of Oxadiazole Linkers

- N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide: Synthesized via oxime formation and cyclization, this compound replaces the tetrazole ring with an isoxazole but retains the oxadiazole-carboxamide scaffold.

- 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole : A key intermediate in synthesizing oxadiazole-containing compounds. Its reactivity in nucleophilic substitution reactions enables modular derivatization, as seen in the target compound’s synthesis .

Key Findings :

- Oxadiazole rings improve thermal stability and resistance to enzymatic degradation compared to purely aromatic systems .

- Substituents on the oxadiazole (e.g., phenyl in the target compound) influence π-stacking interactions in protein binding .

Triazole and Isoxazole Analogues

Triazole-Based Derivatives

- N-(4-Fluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide (CAS 321431-44-1) : Replaces tetrazole with a triazole ring. Triazoles exhibit similar hydrogen-bonding capacity but differ in ring strain and metabolic pathways .

- 5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide: Demonstrates how ethoxy and fluorophenyl groups modulate solubility and target selectivity .

Q & A

Q. Table 1. Key Synthetic Parameters for Oxadiazole-Tetrazole Hybrids

| Reaction Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Oxadiazole alkylation | K₂CO₃, DMF, RT, 12 h | 65–75 | |

| Tetrazole cycloaddition | NaN₃, NH₄Cl, DMF, 100°C, 24 h | 50–60 | |

| Amide coupling | EDC/HOBt, CH₂Cl₂, 0°C→RT, 6 h | 80–85 |

Q. Table 2. Spectral Signatures for Structural Validation

| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| Trifluoromethoxy (-OCF₃) | ¹H: 7.8–8.2 (m) | 1280 (C–F str.) |

| Tetrazole (C=N) | ¹³C: 145–150 | 1450 (ring vib.) |

| Amide (C=O) | ¹³C: 165–170 | 1680 (C=O str.) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.